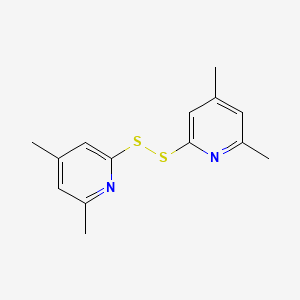
2,2'-Disulfanediylbis(4,6-dimethylpyridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(4,6-dimethylpyridine) is a chemical compound characterized by the presence of two pyridine rings connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4,6-dimethylpyridine) typically involves the reaction of 4,6-dimethylpyridine with sulfur sources under controlled conditions. One common method includes the oxidation of 4,6-dimethylpyridine with sulfur to form the disulfide bond. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the formation of the disulfide linkage.
Industrial Production Methods
Industrial production of 2,2’-Disulfanediylbis(4,6-dimethylpyridine) may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(4,6-dimethylpyridine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: DTT and TCEP are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis(4,6-dimethylpyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(4,6-dimethylpyridine) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other cellular components. The compound’s pyridine rings can also participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(4-chloroaniline): Similar disulfide linkage but with chloro-substituted aniline rings.
2,2’-Disulfanediylbis(4,6-dimethylnicotinonitrile): Similar structure with nitrile groups instead of pyridine rings.
2,2’-Dithiobis(pyridine N-oxide): Contains pyridine N-oxide groups instead of dimethylpyridine.
Uniqueness
2,2’-Disulfanediylbis(4,6-dimethylpyridine) is unique due to its specific substitution pattern on the pyridine rings, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
54364-18-0 |
|---|---|
Molecular Formula |
C14H16N2S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyridin-2-yl)disulfanyl]-4,6-dimethylpyridine |
InChI |
InChI=1S/C14H16N2S2/c1-9-5-11(3)15-13(7-9)17-18-14-8-10(2)6-12(4)16-14/h5-8H,1-4H3 |
InChI Key |
SIEIXEIYCPXSQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)SSC2=CC(=CC(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















